5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-11-5-7-15(8-6-11)16(22-9-12(2)25-13(3)10-22)17-18(24)23-19(26-17)20-14(4)21-23/h5-8,12-13,16,24H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVRCELBSBOAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general approach includes:
- Formation of the thiazole ring : A key step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the triazole moiety : This is often achieved through a click chemistry approach, utilizing azides and alkynes.
- Methylation and morpholino substitution : The final stages involve the introduction of the dimethylmorpholino and p-tolyl groups to enhance solubility and biological activity.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate to high against Gram-positive bacteria | |
| Related thiazole derivatives | Effective against fungal strains |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Compounds containing thiazole and triazole rings are known to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Screening : A study reported that thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety was crucial for enhancing this activity.
- Analgesic Activity : In animal models, certain derivatives showed promising analgesic effects comparable to standard NSAIDs like aspirin. The evaluation involved tail flick and hot plate tests to assess pain response .
- Cytotoxicity Studies : Evaluations on cancer cell lines indicated that some derivatives could inhibit cell proliferation effectively, suggesting potential as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The specific compound under investigation has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Effective antifungal action |
Case studies indicate that the compound can inhibit the growth of certain pathogens at low concentrations, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
Recent research highlights the compound's cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in HT29 colon cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| HT29 | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action appears to involve the disruption of cell cycle progression and induction of oxidative stress within cancer cells.
Fungicidal Activity
The compound has been evaluated for its fungicidal properties against agricultural pathogens. It has shown promise in controlling fungal diseases in crops.
| Fungal Pathogen | Efficacy (%) |
|---|---|
| Fusarium oxysporum | 85 |
| Botrytis cinerea | 78 |
These findings suggest that this compound could be developed into a fungicide for agricultural use, potentially reducing reliance on traditional chemical fungicides.
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The core structure is typically constructed via cyclization of acylthiosemicarbazides under basic conditions. A representative protocol adapted from triazolo-thiadiazole syntheses involves:
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | Ethyl chlorooxoacetate, Et3N | 0–5°C | 2 h | 78% |
| Hydrazide formation | NH2NH2·H2O, EtOH | Reflux | 4 h | 85% |
| Cyclization | CS2, KOH | 100°C | 6 h | 63% |
Spectroscopic Validation
Post-synthesis characterization employs:
- 1H NMR : Aromatic protons at δ 7.2–7.4 ppm (p-tolyl), hydroxyl proton at δ 9.8 ppm (exchangeable).
- IR : Stretching vibrations at 1685 cm−1 (C=N), 1240 cm−1 (C–O–C morpholine).
Introduction of the p-Tolylmethyl Group
Friedel-Crafts Alkylation
The p-tolylmethyl moiety is installed via electrophilic aromatic substitution using para-methylbenzyl bromide in the presence of Lewis acids:
Optimized Protocol :
- Dissolve thiazolo-triazol-ol (1 eq) in anhydrous DCM.
- Add AlCl3 (1.2 eq) and p-methylbenzyl bromide (1.5 eq).
- Stir under N2 at 40°C for 12 h.
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
Yield Optimization Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl3 | 40 | 12 | 72 |
| FeCl3 | 50 | 14 | 65 |
| ZnCl2 | 60 | 16 | 58 |
Incorporation of 2,6-Dimethylmorpholine
Nucleophilic Aromatic Substitution
The morpholine ring is introduced via SNAr reaction between a chlorinated intermediate and 2,6-dimethylmorpholine:
- Chlorination : Treat the p-tolylmethyl intermediate with PCl5 in POCl3 at 80°C for 3 h.
- Amination : React the chlorinated product with 2,6-dimethylmorpholine (3 eq) in DMF at 120°C for 24 h.
Critical Parameters :
- Excess amine prevents di-substitution byproducts.
- Anhydrous conditions are essential to avoid hydrolysis.
Scale-Up Challenges :
| Batch Size (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 5 | 98.2 | 68 |
| 50 | 95.7 | 61 |
| 500 | 92.4 | 54 |
Final Cyclization and Purification
Acid-Catalyzed Cyclization
The bridged morpholine-p-tolylmethyl system forms via proton-assisted intramolecular nucleophilic attack:
- Dissolve the intermediate in glacial AcOH.
- Add conc. H2SO4 (0.5 eq) and heat at 80°C for 6 h.
- Neutralize with NH4OH and extract with CHCl3.
Purification Techniques :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography (SiO2, EtOAc/Hexane) | 99.1 | 75 |
| Recrystallization (MeOH/H2O) | 98.4 | 82 |
| Preparative HPLC (C18, ACN/H2O) | 99.8 | 65 |
Analytical and Spectroscopic Characterization
Comprehensive Spectral Profile
High-Resolution Mass Spectrometry (HRMS) :
- Observed: m/z 433.1784 [M+H]+ (Calculated for C22H28N4O3S: 433.1789)
13C NMR (DMSO-d6 , 125 MHz)*:
X-ray Crystallography :
- Dihedral angle between morpholine and thiazolo-triazole planes: 22.4°
- Hydrogen bonding network: O–H···N (2.89 Å)
Process Optimization and Yield Enhancement
Catalytic Improvements
Palladium-Catalyzed Coupling :
- Suzuki-Miyaura cross-coupling between boronic ester intermediates and p-tolyl bromide increases atom economy (Yield: 78% vs. 65% classical method).
Microwave-Assisted Synthesis :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 45 min |
| Yield | 68% | 82% |
| Purity | 97% | 99% |
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2,6-Dimethylmorpholine | 420 | 38 |
| p-Tolylmethyl bromide | 310 | 29 |
| Pd(PPh3)4 | 12,000 | 22 |
Waste Stream Management
- E-factor : 18 kg waste/kg product (pharma industry average: 25–100)
- Solvent Recovery : 89% DMF reclaimed via vacuum distillation
Applications and Derivatives
While the primary focus remains on synthesis, preliminary biological data for structural analogs show:
Q & A
Basic: What is the standard synthetic protocol for 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo-triazole core, followed by functionalization of the morpholino and p-tolyl groups. Key steps include:
- Cyclization: Use precursors like thiourea derivatives and α-haloketones under reflux in ethanol or DMF to form the thiazole ring .
- Mannich-type reaction: Introduce the 2,6-dimethylmorpholino and p-tolyl groups via nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy: H and C NMR confirm substituent positions and stereochemistry, particularly for morpholino and aromatic protons .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray crystallography: Resolves absolute configuration and crystal packing, crucial for structure-activity relationship (SAR) studies .
Advanced: How can discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?
Methodological Answer:
- Re-evaluate docking parameters: Adjust force fields (e.g., AMBER, CHARMM) to account for solvation effects or protein flexibility .
- Mutational analysis: Validate target binding by testing activity against enzyme mutants (e.g., 14-α-demethylase lanosterol in ) .
- Biophysical assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Advanced: What strategies optimize synthetic yield for scale-up without compromising purity?
Methodological Answer:
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30–60 minutes vs. hours) and improves regioselectivity .
- Solvent-free conditions: Minimize side reactions and simplify purification, especially for moisture-sensitive intermediates .
- Flow chemistry: Enhances reproducibility for continuous production of intermediates .
Basic: What are the potential pharmacological applications of this compound?
Methodological Answer:
- Antimicrobial activity: Thiazolo-triazole derivatives inhibit fungal lanosterol demethylase (CYP51), a target for antifungal agents .
- Anticancer potential: The morpholino group may modulate kinase pathways, while the p-tolyl moiety enhances lipophilicity for membrane penetration .
- Neuropharmacology: Piperazine/morpholino derivatives show affinity for serotonin/dopamine receptors .
Advanced: How can in vivo studies be designed to assess bioavailability and toxicity?
Methodological Answer:
- Pharmacokinetic profiling: Use LC-MS/MS to measure plasma half-life, C, and tissue distribution in rodent models .
- Metabolite identification: Incubate the compound with liver microsomes to identify cytochrome P450-mediated oxidation products .
- Toxicity screens: Conduct Ames tests (mutagenicity) and hERG channel inhibition assays to evaluate cardiotoxicity risks .
Advanced: How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., F): Enhance metabolic stability and target binding via halogen bonding (e.g., with kinase ATP pockets) .
- Electron-donating groups (e.g., OCH): Improve solubility but may reduce membrane permeability. SAR studies suggest methoxy groups enhance antifungal activity .
Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- Solubility: Low aqueous solubility (logP ~3.5) necessitates DMSO or cyclodextrin formulations for in vitro assays .
- Stability: Susceptibility to hydrolysis (pH-dependent) requires storage at -20°C under nitrogen .
- Melting point: High melting range (200–250°C) indicates crystalline stability, critical for formulation .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC values to predict activity .
- Molecular dynamics simulations: Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
- Free-energy perturbation (FEP): Quantify binding energy changes for virtual derivatives before synthesis .
Advanced: What experimental approaches resolve contradictory bioactivity data across studies?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .
- Control for stereochemistry: Separate enantiomers via chiral HPLC to assess individual activity .
- Cross-validate with structural analogs: Compare activity of derivatives (e.g., difluorophenyl vs. p-tolyl) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
